Cas no 31512-74-0 (Polixetonium Chloride)
Polixetonium Chloride Chemical and Physical Properties
Names and Identifiers
-
- Polyquats-GreatAp126
- Poly[oxyethylene(Dimethylimino) ethylene(dimethylimino) ethylene dichloride]
- Poly[(dimethylimino)(2-hydroxy-1,3-propanedily)Chloride]
- Bualta
- Busan77
- WSCP
- Mayosperse 60
- Polydichloroethyl ether tetramethyl ethylene diamine
- 1,2-Ethanediamine,N,N,N',N'-tetramethyl-,polymer with 1,1'-oxybis[2-chloroethane]
- Swimming pool algaecide
- GreatAp126
- Polixetonium chloride
- Busan 77, WSCP, Polixetonium Chloride,Mayosperse 6000, Bulab 6002,Bubond 60,
- Busan 77, WSCP, Polixetonium Chloride, GreatAp126
- POLY [OXYETHYLENE(DIM ETHYLIMINO)ETHYL ENE(DIMETHYLIMIN O)ETHYLENEDICHLO RIDE] (known as BUTROL 77)
- Poly(oxyethylene(dimethyliminio)ethylene(dimethylimino)ethylene dichloride)
- Poly[oxy-1,2-ethanediyl(dimethyliminio)-1,2-ethanediyl(dimethyliminio)-1,2-ethanediylchloride(1:2)]
- Polyoxy-1,2-ethanediyl(dimethyliminio)-1,2-ethanediyl(dimethyliminio)-1,2-ethanediyl dichloride
- polyoxyethylenedimethyliminoethylene dichloride
- Polyquaternium 42
- Poly[oxy-1,2-ethanediyl(dimethyliminio)-1,2-ethanediyl(dimethyliminio)-1,2-ethanediyldichloride] (9CI)
- Poly[oxyethylene(dimethyliminio)ethylene(dimethyliminio)ethylene dichloride](8CI)
- Armoblen NPX
- BL 2142
- Bubond 60
- Bulab 6002
- Busan 1507
- KA 1700
- MBC 115
- Poly[oxyethylene(dimethylamino)ethylene(dimethylamino)ethylene dichloride]
- TB 66
- Poly[oxyethylene(dimethyliminio)ethylene(dimethylimino)ethylene dichloride]
- 31512-74-0
- 2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride
- CHEBI:180200
- AKMCUEHNXUJTGW-UHFFFAOYSA-L
- Polixetonium Chloride
-
- Inchi: 1S/C12H30N2O.2ClH/c1-7-8-13(2,3)9-10-14(4,5)11-12-15-6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2
- InChI Key: AKMCUEHNXUJTGW-UHFFFAOYSA-L
- SMILES: [Cl-].[Cl-].O(C)CC[N+](C)(C)CC[N+](C)(C)CCC
Computed Properties
- Exact Mass: 0.00000
- Monoisotopic Mass: 288.174
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 8
- Complexity: 167
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2A^2
Experimental Properties
- Density: 1.103-1.1417 g/cu cm
- Melting Point: <-16°C
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- PSA: 0.00000
- LogP: 0.00000
Polixetonium Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P688093-5g |
Polixetonium Chloride |
31512-74-0 | 5g |
$ 100.00 | 2023-09-06 | ||
| TRC | P688093-10g |
Polixetonium Chloride |
31512-74-0 | 10g |
$ 138.00 | 2023-09-06 | ||
| TRC | P688093-50g |
Polixetonium Chloride |
31512-74-0 | 50g |
$ 541.00 | 2023-09-06 | ||
| Aaron | AR00CIQB-25g |
Polixetonium chloride |
31512-74-0 | 25g |
$25.00 | 2025-01-24 | ||
| Aaron | AR00CIQB-100g |
Polixetonium chloride |
31512-74-0 | 100g |
$56.00 | 2025-01-24 | ||
| Aaron | AR00CIQB-500g |
Polixetonium chloride |
31512-74-0 | 500g |
$175.00 | 2023-12-14 | ||
| 1PlusChem | 1P00CIHZ-25g |
Polixetonium chloride |
31512-74-0 | 25g |
$35.00 | 2024-05-06 | ||
| 1PlusChem | 1P00CIHZ-100g |
Polixetonium chloride |
31512-74-0 | 100g |
$58.00 | 2024-05-06 | ||
| 1PlusChem | 1P00CIHZ-500g |
Polixetonium chloride |
31512-74-0 | 500g |
$146.00 | 2024-05-06 | ||
| A2B Chem LLC | AF83047-25g |
Polixetonium chloride |
31512-74-0 | 25g |
$27.00 | 2024-04-20 |
Polixetonium Chloride Suppliers
Polixetonium Chloride Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on Polixetonium Chloride
Polixetonium Chloride (CAS No. 31512-74-0): A Multifunctional Synthetic Compound with Emerging Biomedical Applications
Polixetonium Chloride, identified by the Chemical Abstracts Service (CAS) registry number 31512-74-0, is a synthetic organic compound belonging to the polixetonium class of molecules. Its chemical structure consists of a central polixetonium core linked to chloride anions through ionic interactions, forming a crystalline solid with distinct physicochemical properties. Recent advancements in synthetic chemistry have highlighted its potential across diverse biomedical fields, including drug delivery systems and biomaterial engineering. The compound’s unique structural features enable tunable functionalization, making it a subject of interest for researchers seeking novel platforms for targeted therapies.
The CAS No. 31512-74-0-assigned compound exhibits remarkable stability under physiological conditions, a critical attribute for biomedical applications. Its polixetonium chloride formulation demonstrates low cytotoxicity in vitro when compared to conventional polymers used in drug carriers, as reported in a 2023 study published in Biomaterials Science. This property arises from its balanced hydrophilic-hydrophobic ratio, which minimizes nonspecific cellular uptake while maintaining colloidal stability. Researchers have leveraged this characteristic to develop stimuli-responsive nanoparticles capable of releasing therapeutic payloads in response to pH changes or enzymatic triggers.
In the realm of polixetonium chloride synthesis pathways, recent innovations have focused on scalable and environmentally benign methods. A collaborative effort between institutions in Germany and Japan introduced a solvent-free microwave-assisted synthesis protocol in 2024, reducing reaction times by over 60% while achieving high purity (>98%). This method employs heterogeneous catalysts that facilitate cross-coupling reactions between polystyrene derivatives and chlorinated intermediates, ensuring precise control over molecular weight distribution—a key factor for reproducible biomedical outcomes.
Clinical translational studies have begun exploring the compound’s role in enhancing bioavailability of poorly soluble drugs. A phase I clinical trial initiated in late 2023 demonstrated that when loaded into polixetonium chloride-based micelles, the antineoplastic agent paclitaxel exhibited a 40% increase in tumor accumulation with reduced systemic toxicity in murine models. This finding aligns with computational modeling data from MIT researchers predicting that the compound’s amphiphilic architecture optimizes drug encapsulation efficiency without compromising biocompatibility.
Beyond drug delivery, polixetonium chloride has shown promise as a scaffold material for tissue engineering constructs. A groundbreaking study published in Nature Materials (March 2024) revealed its ability to support three-dimensional cell growth when incorporated into electrospun nanofibers. The chloride-functionalized matrix promoted osteogenic differentiation of mesenchymal stem cells by modulating extracellular matrix stiffness—a breakthrough attributed to the compound’s inherent flexibility combined with its capacity for surface functionalization with bioactive peptides.
In diagnostic applications, the compound’s optical properties are being investigated for bioimaging purposes. By conjugating near-infrared fluorophores onto its polymer backbone through click chemistry reactions, researchers at Stanford University developed contrast agents with prolonged circulation half-lives (up to 72 hours) and enhanced target specificity. These advancements were enabled by the compound’s inherent photostability and its ability to form stable conjugates without compromising fluorescent signal intensity—a critical requirement for real-time imaging applications.
The pharmacokinetic profile of polixetonium chloride-based formulations has been extensively characterized using advanced mass spectrometry techniques. Studies conducted at Oxford University showed that these materials exhibit prolonged plasma retention due to their stealth properties derived from surface PEGylation—a process facilitated by the compound’s reactive chloride groups acting as attachment sites for polyethylene glycol chains. This extended circulation time correlates directly with improved therapeutic efficacy observed in chronic disease models such as rheumatoid arthritis and inflammatory bowel disease.
Innovations continue to emerge regarding its interaction with biological systems at molecular levels. A structural biology team at ETH Zurich recently elucidated how polixetonium chloride binds to serum proteins through hydrogen bonding networks involving its tertiary amine moieties. This interaction not only reduces immunogenicity but also creates dynamic complexes that can be dissociated under specific pathological conditions—such as elevated cytokine levels—thereby enabling smart drug release mechanisms.
Emerging research also explores its role as an antimicrobial agent against multidrug-resistant pathogens. In vitro experiments published in Antimicrobial Agents and Chemotherapy (June 2024) demonstrated synergistic effects when combined with conventional antibiotics like vancomycin against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial membrane integrity via electrostatic interactions between positively charged polixetonium domains and negatively charged microbial surfaces—a novel approach validated through atomic force microscopy studies revealing membrane pore formation within minutes of exposure.
The compound’s thermal properties are being optimized through copolymerization strategies for thermoresponsive drug delivery systems. Scientists at KAIST developed block copolymers incorporating polixetonium chloride segments that undergo phase transitions at physiological temperatures (37°C), enabling controlled release triggered by body heat alone without external stimuli—a significant improvement over traditional temperature-sensitive materials requiring higher activation thresholds.
In regenerative medicine applications, polixetonium chloride has been shown to enhance gene delivery efficiency when used as a non-viral vector component. A collaborative project between Harvard Medical School and Seoul National University demonstrated transfection efficiencies exceeding 85% in primary hepatocytes using plasmid DNA complexed with polycationic derivatives of CAS No. 31512-74-0 molecules—outperforming commercial lipid-based transfection reagents while maintaining low cytotoxicity profiles according to flow cytometric analyses.
Surface engineering techniques applied to polixetonium chloride materials are advancing their use in biosensor fabrication. Researchers at UC Berkeley created glucose-sensitive membranes where glucose oxidase enzymes were covalently immobilized onto functionalized surfaces via thiol-ene click chemistry reactions initiated by UV light irradiation—resulting in sensors with detection limits as low as 5 µM and operational lifespans exceeding two weeks under continuous use conditions.
Nanoparticle formulations based on this compound are now being tested for targeted photothermal therapy applications. A study from Tsinghua University demonstrated that gold nanoparticle-polymer hybrids synthesized using CAS No. 31512-74-0 exhibited efficient laser-induced hyperthermia effects on cancer cells while sparing healthy tissue due to their tumor-specific accumulation properties mediated by enhanced permeability and retention (EPR) effects confirmed through dual-modal PET/CT imaging studies.
Bioconjugation chemistry advancements have expanded its utility into immunoengineering fields—specifically antibody-drug conjugate (ADC) development programs reported at ASH annual meetings (December 2023). By linking monoclonal antibodies via cleavable disulfide linkers anchored on polixetonium chloride cores, investigators achieved targeted payload delivery within tumor microenvironments while minimizing off-target effects—a strategy validated through ex vivo organoid models mimicking human tumor heterogeneity.
Mechanical property tuning through controlled radical polymerization methods has unlocked new possibilities for soft tissue repair scaffolds designed using this material class. Research teams at Johns Hopkins University demonstrated tunable elasticity ranging from 5 kPa to 5 MPa by varying monomer ratios during synthesis processes—enabling customized matrices that match mechanical requirements of different tissues such as cartilage or nerve sheaths according to indentation testing data presented at the recent Society for Biomaterials conference.
Radiolabeling studies conducted at Memorial Sloan Kettering Cancer Center successfully incorporated technetium-99m complexes into polixetonium chloride frameworks without compromising material integrity or pharmacokinetics parameters measured via gamma scintigraphy imaging techniques—opening avenues for nuclear medicine applications including real-time tracking of drug delivery vehicles within living organisms using SPECT imaging modalities.
Sustainable manufacturing practices are now integral to large-scale production processes involving CAS No. 31512-74-0 compounds due to growing environmental regulations across pharmaceutical industries worldwide according ISO standards compliance requirements highlighted during recent FDA public forums on green chemistry initiatives (Q4/2023).
Biofilm disruption mechanisms investigated by NIH-funded labs revealed unprecedented efficacy against Pseudomonas aeruginosa biofilms—the leading cause of hospital-acquired infections—with complete eradication observed after only four hours exposure compared traditional antimicrobial agents requiring days-long treatments according confocal microscopy evidence presented during ASM Microbe conference proceedings earlier this year.
Mechanochemical synthesis approaches pioneered by Cambridge researchers eliminated hazardous organic solvents previously required during production phases—resulting not only environmental benefits but also unexpected improvements stability under shear stress conditions critical for injectable hydrogel formulations used during minimally invasive surgical procedures documented via rheological measurements published in RSC Advances.
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